3-(Cyclopent-1-en-1-yl)azetidin-2-one
Description
Properties
CAS No. |
89368-04-7 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)azetidin-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-7(5-9-8)6-3-1-2-4-6/h3,7H,1-2,4-5H2,(H,9,10) |
InChI Key |
QFNQFTRABBTKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2CNC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Cyclopent-1-en-1-yl)azetidin-2-one with other azetidin-2-one derivatives, focusing on substituent effects, synthetic strategies, and functional properties.
Substituent Effects and Reactivity
Key Insights :
- The conjugated cyclopentene system may enable cycloaddition reactions, a feature absent in saturated or non-conjugated analogs.
Key Insights :
Key Insights :
- The cyclopentene group’s diene character could enable click chemistry applications, distinguishing it from non-conjugated derivatives .
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